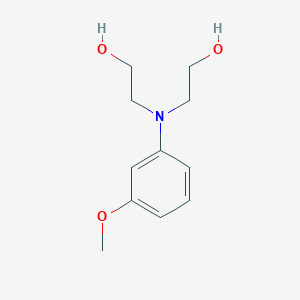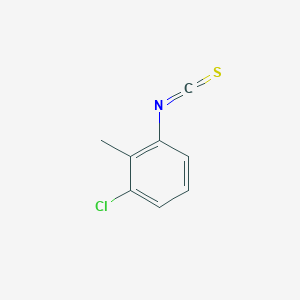![molecular formula C15H16O B102416 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran CAS No. 16274-33-2](/img/structure/B102416.png)
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran
Übersicht
Beschreibung
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran is a chemical compound with the molecular formula C15H16O . It is also known by other names such as 2,2-dimethyl-3,4-dihydrobenzo[h]chromene . This compound has a molecular weight of 212.29 g/mol .
Synthesis Analysis
The synthesis of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran has been reported in the literature. For instance, one method involves the dimerization of 2-bromo-3-methyl-1,4-naphthoquinone and O-methylation .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran consists of 15 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 . Chemical Reactions Analysis
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran has been studied for its reactivity. For example, it has been tested for synergistic X-ray-induced lethality in combination with several halogenated pyrimidine radiosensitizers .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran include a molecular weight of 212.29 g/mol, an XLogP3-AA of 4.2, and a topological polar surface area of 9.2 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .Wissenschaftliche Forschungsanwendungen
Cancer Research
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (ARQ 501) is a fully synthetic version of the natural product β-lapachone . It has been isolated from the lapacho tree and has demonstrated promising anticancer activity .
Results
The metabolites of ARQ 501 were investigated by low-resolution and high-resolution mass spectrometry in plasma from (nu/nu) mice, rats, and humans treated with the compound . The data for one of the metabolites identified are consistent with conjugation of ARQ 501 with a glucosylsulfate moiety .
Anti-inflammatory and Anti-arthritic Research
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (β-lapachone; β-lap) has been studied for its anti-inflammatory and anti-arthritic activities .
Method of Application
Carrageenan-induced paw edema, cell migration evaluation, and production of pro-inflammatory cytokines tumor necrosis factor (TNF)-α, interleukin (IL)-6, and nitric oxide were used for this study . β-Lap was tested in doses of 40 and 60 mg/kg, orally .
Results
In the paw edema test, the dose of 60 mg/kg gave a higher percentage inhibition of edema (49.3 %) than control . β-Lap inhibited neutrophil migration and reduced concentrations of TNF-α, IL-6, and NO in peritoneal exudates of animals with peritonitis . In the arthritis test, β-Lap inhibited edema and NO production in the serum of treated animals .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYQZUDUFSJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453467 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
CAS RN |
16274-33-2 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



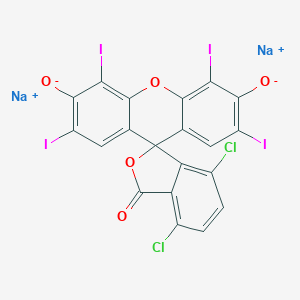
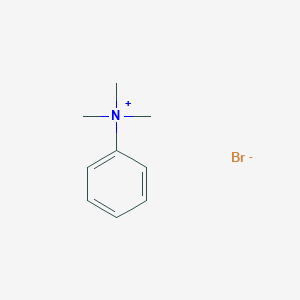
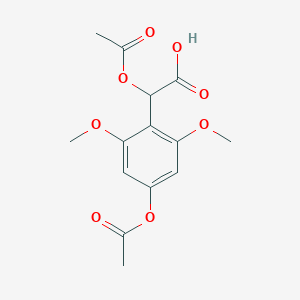
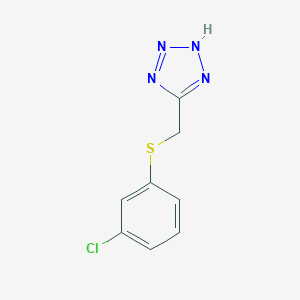
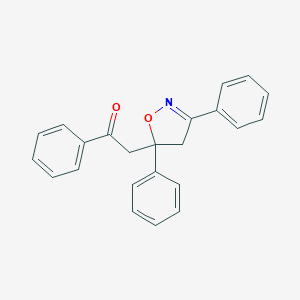
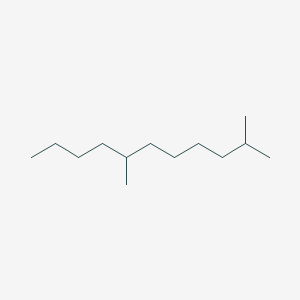
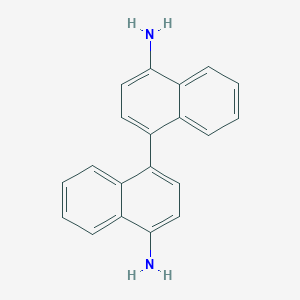



![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
